molecular formula C19H20FNO2S B11823383 rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride

rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride

Cat. No.: B11823383
M. Wt: 345.4 g/mol
InChI Key: FNSDQFUTCNGPNB-MOPGFXCFSA-N
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Description

rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential biological activity and reactivity.

Preparation Methods

The synthesis of rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride involves several steps. The synthetic route typically starts with the preparation of the isoindole core, followed by the introduction of the benzyl group and the sulfonyl fluoride moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its interaction with specific biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride can be compared with other isoindole derivatives, such as:

  • rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride
  • rac-(3aR,7aS)-2-(3-Chloropropyl)hexahydro-1H-isoindole-1,3(2H)-dione These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C19H20FNO2S

Molecular Weight

345.4 g/mol

IUPAC Name

(3aR,9bS)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride

InChI

InChI=1S/C19H20FNO2S/c20-24(22,23)19-11-10-16-8-4-5-9-17(16)18(19)13-21(14-19)12-15-6-2-1-3-7-15/h1-9,18H,10-14H2/t18-,19+/m1/s1

InChI Key

FNSDQFUTCNGPNB-MOPGFXCFSA-N

Isomeric SMILES

C1C[C@@]2(CN(C[C@@H]2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F

Canonical SMILES

C1CC2(CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F

Origin of Product

United States

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